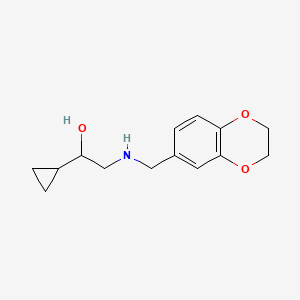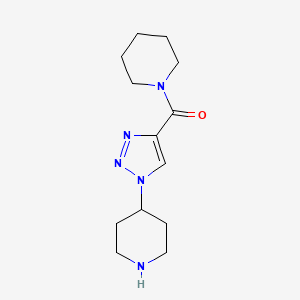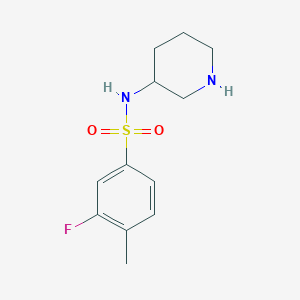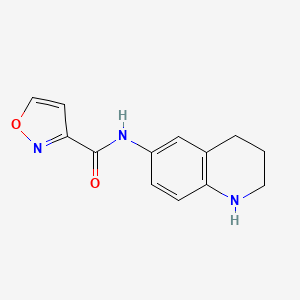
2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the regulation of neurotransmitters and other cellular processes. It may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. It is also a versatile compound that can be used for a range of applications in biochemistry and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide. One potential direction is to further investigate its potential as an inhibitor of enzymes involved in the regulation of neurotransmitters, as this may have implications for the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other compounds. Additionally, research could be conducted to better understand its mechanism of action and how it interacts with cellular membranes.
合成方法
The synthesis of 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 1,2,3,4-tetrahydroquinoline-6-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
科学研究应用
2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has been widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been studied as a potential inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-14(11(2)20-10)16(19)18-13-5-6-15-12(9-13)4-3-7-17-15/h5-6,8-9,17H,3-4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJPSHGWUDYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)

![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)




![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)
